Fmoc-D-His(Bzl)-OH

Description

The exact mass of the compound Fmoc-D-His(Bzl)-OH is 467.18450629 g/mol and the complexity rating of the compound is 705. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-D-His(Bzl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-His(Bzl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

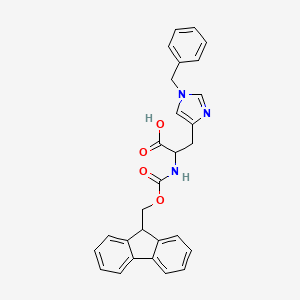

IUPAC Name |

3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBCBZPTQNYCPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84030-19-3 |

Source

|

| Record name | 1-Benzyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003170846 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

chemical properties of Fmoc-D-His(Bzl)-OH for peptide synthesis

Topic: Chemical Properties and Strategic Application of Fmoc-D-His(Bzl)-OH in Peptide Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Part 1: Executive Technical Summary

Fmoc-D-His(Bzl)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-benzyl-D-histidine) represents a specialized orthogonal tool in Solid-Phase Peptide Synthesis (SPPS). Unlike the standard Fmoc-His(Trt)-OH derivative, where the trityl side-chain protection is removed concomitantly with resin cleavage by Trifluoroacetic Acid (TFA), the benzyl (Bzl) group on the imidazole ring of Fmoc-D-His(Bzl)-OH is TFA-stable .

This unique physicochemical property dictates its specific utility: it is employed when the histidine side chain must remain protected after the peptide is cleaved from the resin. This is critical for strategies involving fragment condensation, head-to-tail cyclization, or when the peptide requires purification in a protected state prior to final deprotection via strong acid (HF/TFMSA) or catalytic hydrogenation. Furthermore, the inclusion of the D-isomer necessitates rigorous coupling protocols to prevent racemization (conversion back to the L-form), which would compromise the peptide's metabolic stability and conformational integrity.

Part 2: Chemical Architecture & Stability Profile

The effective use of Fmoc-D-His(Bzl)-OH requires a deep understanding of its three functional components: the Fmoc group, the D-Histidine core, and the Benzyl protection.

Physicochemical Specifications

| Property | Specification | Technical Note |

| Molecular Formula | High aromatic content increases hydrophobicity. | |

| Molecular Weight | ~467.5 g/mol | |

| Solubility | DMF, NMP, DMSO | Moderate solubility. May require sonication or slight warming (30°C) in DMF due to aggregation potential. |

| Chirality | D-Isomer | Essential for inducing |

| Appearance | White to off-white powder | Hygroscopic; store at +2°C to +8°C under desiccated conditions. |

Orthogonality and Deprotection Logic

The defining feature of this derivative is its semi-permanent side-chain protection . The Bzl group is orthogonal to the Fmoc group but not labile to the standard TFA cleavage cocktail.

-

Fmoc (N-

): Removed by 20% Piperidine in DMF (Base Labile). -

Bzl (Imidazole): Stable to 95% TFA. Removed by Anhydrous HF , TFMSA (Trifluoromethanesulfonic acid), or Catalytic Hydrogenation (

).

Critical Workflow Implication: If you synthesize a peptide using Fmoc-D-His(Bzl)-OH and cleave it from the resin using standard TFA/Water/TIPS scavengers, the resulting product will be H-Peptide(His(Bzl))-OH . The histidine will remain benzylated.

Part 3: The Histidine Challenge – Racemization & Regiochemistry

Histidine is notoriously prone to racemization during activation.[1] The imidazole nitrogen can act as an intramolecular base, abstracting the

Mechanism of Racemization

When the carboxyl group is activated (e.g., by HBTU/DIPEA), the electron-withdrawing effect increases the acidity of the

The D-Isomer Imperative

Using the D-isomer (Fmoc-D-His) is often deliberate, intended to arrest biological degradation or force specific secondary structures. Racemization during synthesis essentially "undoes" this design choice, yielding a product with unpredictable bioactivity.

Regiochemistry Note: The Benzyl group is typically attached to the

Part 4: Strategic Protocol (The Self-Validating System)

This protocol ensures the integrity of the D-configuration and the correct management of the Bzl group.

Step 1: Solubilization & Activation (Low-Racemization)

-

Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

-

Rationale: This combination generates a neutral pH activation environment. Avoid HBTU/HATU with high concentrations of DIPEA (base), as excess base catalyzes racemization of His(Bzl).

-

Procedure:

-

Dissolve Fmoc-D-His(Bzl)-OH (3 eq) in minimal DMF/NMP.

-

Add Oxyma Pure (3 eq).

-

Add DIC (3 eq) immediately prior to addition to the resin.

-

Pre-activation time: < 2 minutes (Minimize time the activated ester sits in solution).

-

Step 2: Coupling

-

Time: 45–60 minutes at Room Temperature.

-

Monitoring: Use the Kaiser test (ninhydrin). If recoupling is needed, do not add base. Use fresh DIC/Oxyma.

Step 3: Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF with 0.1M HOBt .

-

Rationale: The addition of HOBt suppresses aspartimide formation (if Asp is present) and reduces potential racemization of the sensitive C-terminal His if it is adjacent to the anchoring linkage.

Step 4: Resin Cleavage (Partial Deprotection)

-

Cocktail: TFA (95%) / TIPS (2.5%) /

(2.5%). -

Result: The peptide is cleaved from the resin (assuming Rink Amide or Wang linker), but the His(Bzl) remains intact .

-

Validation: Mass Spectrometry (ESI-MS) should show a mass corresponding to the peptide + 90 Da (mass of the benzyl group).

Step 5: Final Side-Chain Removal (Post-Synthetic)

To remove the Bzl group, choose one of the following based on your equipment:

-

Method A (HF Cleavage): Treat the dried, protected peptide with anhydrous HF and p-cresol at 0°C for 60 mins. (Requires specialized Teflon apparatus).

-

Method B (TFMSA): Dissolve peptide in TFA, add TFMSA (10%) and scavengers. (Corrosive, handle with extreme care).

-

Method C (Hydrogenation): Dissolve peptide in MeOH/Acetic Acid. Add 10% Pd/C catalyst and stir under

balloon. (Mildest method, but requires the peptide to be soluble in MeOH).

Part 5: Visualizations

Diagram 1: Orthogonal Protection Strategy

This diagram illustrates the divergent pathways for removing the Fmoc group versus the Bzl side-chain protection.

Caption: The "Fmoc/Bzl" hybrid strategy. Note that TFA cleavage yields a peptide with the Histidine side chain still protected (Yellow node).

Diagram 2: Racemization Mechanism & Prevention

Understanding the "enemy" is key to preventing it. This flow details how the imidazole ring catalyzes the loss of chirality.

Caption: Mechanism of base-catalyzed racemization in Histidine and the strategic interventions required to preserve the D-isomer.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Merck/Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols.

-

Bachem. (2024). Peptide Synthesis Guide: Coupling Reagents and Racemization.

-

Albericio, F., & Tyley, A. (2014). The issue of racemization in peptide synthesis. Future Medicinal Chemistry.

-

CEM Corporation. Histidine Racemization in SPPS.

Sources

molecular weight and structural formula of Fmoc-D-His(Bzl)-OH

An In-Depth Technical Guide to Fmoc-D-His(Bzl)-OH: Properties, Strategy, and Application in Peptide Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of Nα-Fmoc-N(im)-benzyl-D-histidine (Fmoc-D-His(Bzl)-OH), a critical building block for researchers and professionals engaged in solid-phase peptide synthesis (SPPS). We will move beyond basic specifications to explore the strategic rationale for its use, the chemical challenges it addresses, and detailed protocols for its successful application.

Core Molecular Profile and Physicochemical Properties

Fmoc-D-His(Bzl)-OH is a derivative of the non-standard D-histidine amino acid, engineered for use in Fmoc-based peptide synthesis. The molecule is defined by three key components: the D-histidine core, a base-labile fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino terminus, and an acid-labile benzyl (Bzl) group protecting the imidazole side chain.

The fundamental properties of this reagent are summarized below. Adherence to these specifications is the first step in ensuring reproducible and successful synthetic outcomes.

| Property | Specification | Source(s) |

| Molecular Formula | C₂₈H₂₅N₃O₄ | [1][2] |

| Molecular Weight | 467.52 g/mol | [1][2][3] |

| CAS Number | 1417638-37-9 | [1][3] |

| Appearance | White to off-white powder/solid | [3] |

| Purity (HPLC) | Typically ≥95% - 98% | [1][2][3] |

| Storage Conditions | 2-8°C, sealed in a dry, dark environment | [2] |

Below is the 2D structural formula of Fmoc-D-His(Bzl)-OH, illustrating the connectivity of its constituent protective groups.

Caption: 2D representation of Fmoc-D-His(Bzl)-OH.

The Strategic Imperative: Why Histidine Demands Side-Chain Protection

The incorporation of histidine into a peptide sequence is a well-known challenge in SPPS, primarily due to the chemical nature of its imidazole side chain.[4][5] Understanding this challenge is key to appreciating the role of the benzyl protecting group.

The Problem of Racemization

The most significant side reaction associated with histidine is racemization (epimerization) at the α-carbon during the carboxyl group activation step of coupling.[6][7] This loss of stereochemical integrity can drastically reduce or eliminate the biological activity of the final peptide.

Causality: The racemization is catalyzed intramolecularly by the lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring.[6] During activation (e.g., with a carbodiimide), the α-proton becomes highly acidic. The nearby Nπ is sufficiently basic to abstract this proton, forming an achiral enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of L- and D-isomers.[6]

Caption: Mechanism of histidine racemization during SPPS.

The Role of the Benzyl (Bzl) Protecting Group

The primary function of the benzyl group in Fmoc-D-His(Bzl)-OH is to mask the imidazole side chain, thereby preventing the aforementioned side reactions.

-

Racemization Suppression: By alkylating one of the imidazole nitrogens, the Bzl group effectively prevents its participation in the base-catalyzed racemization mechanism. Protecting the π-nitrogen is particularly effective at reducing racemization.[8] It is important to note that commercial Fmoc-His(Bzl)-OH is often a mixture of the τ- and π-benzyl isomers, with the τ-isomer typically being predominant.[9]

-

Prevention of Side-Chain Acylation: The unprotected imidazole ring is nucleophilic and can react with activated amino acids during coupling, leading to undesired branching or incomplete couplings. The Bzl group sterically and electronically shields the ring, ensuring that peptide bond formation occurs exclusively at the N-terminus.[4][5]

Orthogonality in Fmoc Chemistry

The Bzl group is a cornerstone of an effective orthogonal protection strategy in Fmoc-SPPS.[10][11]

-

Stable to Base: It is completely stable to the mild basic conditions (typically 20% piperidine in DMF) used to remove the Nα-Fmoc group at each cycle.[10]

-

Labile to Acid: It is efficiently removed during the final cleavage step using strong acids like trifluoroacetic acid (TFA).[4][12]

This differential lability allows for the sequential deprotection of the N-terminus for chain elongation while keeping the side chain protected until the synthesis is complete.

Field-Proven Methodologies and Protocols

The following protocols are designed to be self-validating systems, incorporating best practices to ensure high-purity outcomes.

Experimental Workflow: The Fmoc-SPPS Cycle

The incorporation of Fmoc-D-His(Bzl)-OH follows the standard Fmoc-SPPS cycle. Each step must be driven to completion to avoid the accumulation of deletion sequences.

Caption: Standard workflow for one cycle of Fmoc-SPPS.

Protocol: Coupling of Fmoc-D-His(Bzl)-OH

This protocol assumes a standard manual synthesis on a 0.1 mmol scale.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-D-His(Bzl)-OH (4 eq., 0.4 mmol, 187 mg)

-

HBTU (3.9 eq., 0.39 mmol, 148 mg) or equivalent coupling agent

-

N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol, 140 µL)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Methodology:

-

Pre-activation: In a clean vessel, dissolve Fmoc-D-His(Bzl)-OH and HBTU in ~2 mL of DMF. Add the DIPEA. Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

-

Scientific Rationale: Pre-activation ensures the formation of the active ester intermediate before it is introduced to the resin, maximizing coupling efficiency. For histidine, minimizing the activation time is crucial to reduce the risk of racemization, even with a protected side chain.[6]

-

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture using nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.

-

Washing: Drain the reaction vessel. Wash the resin thoroughly with DMF (3 x 5 mL) to remove all soluble reagents and byproducts.

-

Self-Validation (Quality Control): Perform a qualitative Kaiser test on a small sample of the resin beads.[10]

-

Negative Result (beads are colorless/yellow): The coupling is complete. Proceed to the Fmoc deprotection step for the next cycle.

-

Positive Result (beads are dark blue): The coupling is incomplete. A second coupling (recoupling) is required. Repeat steps 1-4.

-

Protocol: Final Cleavage and Deprotection

This protocol removes the completed peptide from the resin and simultaneously cleaves the Bzl and other acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)

-

Cold diethyl ether

Methodology:

-

Preparation: Place the dried peptide-resin (~100-200 mg) in a reaction vessel.

-

Cleavage Reaction: Add 5-10 mL of the cleavage cocktail to the resin.

-

Scientific Rationale: TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like Bzl and tBu.[13] The other components are "scavengers." When the Bzl group is cleaved, it forms a reactive benzyl cation. This cation can re-attach to electron-rich residues like Tryptophan or Cysteine. Scavengers like thioanisole and ethanedithiol (EDT) are nucleophilic species that trap these cations, preventing side reactions and improving the purity of the crude product.[12]

-

-

Incubation: Stopper the vessel and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. Benzyl groups can be slow to cleave, so a sufficient reaction time is necessary.[12]

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate and add it dropwise to a 50 mL conical tube containing ~40 mL of cold diethyl ether. The peptide will precipitate as a white solid.

-

Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether. Wash the pellet twice more with cold ether to remove residual scavengers.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Comparative Analysis and Expert Recommendations

While Fmoc-D-His(Bzl)-OH is a robust choice, other protecting groups for the histidine side chain exist. The selection depends on the specific requirements of the synthesis.

| Protecting Group | Key Features | Cleavage Conditions | Racemization Suppression | Expert Recommendation |

| Benzyl (Bzl) | Stable, widely used in Boc and Fmoc chemistry.[4][14] | Strong Acid (TFA, HF) | Good | A reliable, cost-effective choice for standard syntheses. Requires careful use of scavengers. |

| Trityl (Trt) | Highly acid-labile.[4] | Dilute TFA (1-5%) | Poor. Does not prevent racemization.[4] | Best for applications requiring very mild side-chain deprotection on-resin, but not recommended if racemization is a major concern. |

| tert-Butoxycarbonyl (Boc) | More acid-labile than Bzl. | Strong Acid (TFA) | Very Good | An excellent choice for suppressing racemization.[6] The Boc group's electron-withdrawing nature further deactivates the imidazole ring. |

| Benzyloxymethyl (Bom) | HF-labile. | Strong Acid (HF) | Very Good | Primarily used in Boc chemistry. Offers strong suppression of racemization. |

For D-amino acid applications like Fmoc-D-His(Bzl)-OH, the primary concern remains preventing side reactions, as the stereochemistry is already "incorrect" relative to natural peptides. The Bzl group provides excellent, reliable protection for this purpose. For L-histidine where maintaining chiral purity is paramount, using a derivative that protects the π-nitrogen, such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH, is often the superior strategy to minimize racemization.

References

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

-

Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). CEM Corporation. Retrieved February 5, 2026, from [Link]

-

Specifications of Fmoc-D-His(Bzl)-OH. (n.d.). Capot Chemical. Retrieved February 5, 2026, from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

-

Fmoc-D-His(Bzl)-OH. (n.d.). CsBioChina. Retrieved February 5, 2026, from [Link]

-

Kubo, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved February 5, 2026, from [Link]

-

Dissecting the role of protein phosphorylation: a chemical biology toolbox. (2022). RSC Publishing. Retrieved February 5, 2026, from [Link]

-

Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved February 5, 2026, from [Link]

-

Conibear, A. C., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. Retrieved February 5, 2026, from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

-

Laskin, J., & Wysocki, V. H. (2006). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. Journal of the American Society for Mass Spectrometry. Retrieved February 5, 2026, from [Link]

-

Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. (2022). The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved February 5, 2026, from [Link]

-

Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). RSC Publishing. Retrieved February 5, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). University of California, Irvine. Retrieved February 5, 2026, from [Link]

-

FMOC-L-Histidine. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

Sources

- 1. capotchem.com [capotchem.com]

- 2. Fmoc-His(Bzl)-OH = 98.0 HPLC 84030-19-3 [sigmaaldrich.com]

- 3. Fmoc-D-His(Bzl)-OH - CsBioChina [csbiochina.com]

- 4. peptide.com [peptide.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. avantorsciences.com [avantorsciences.com]

- 10. chempep.com [chempep.com]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 12. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. peptide.com [peptide.com]

Technical Guide: Solubility & Handling of Fmoc-D-His(Bzl)-OH in DMF and NMP

The following technical guide is structured to serve as an authoritative operational manual for researchers working with Fmoc-D-His(Bzl)-OH in solid-phase peptide synthesis (SPPS).

Executive Summary

The incorporation of Fmoc-D-His(Bzl)-OH (Nα-Fmoc-N(im)-benzyl-D-histidine) presents distinct physicochemical challenges compared to its L-isomer or Trityl-protected counterparts. While the Benzyl (Bzl) group provides robust protection for the imidazole ring—often preferred when acid-stable side-chain protection is required—it significantly alters the solvation profile of the amino acid.

This guide analyzes the solubility thermodynamics of Fmoc-D-His(Bzl)-OH in Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) , providing evidence-based protocols to maximize coupling efficiency while minimizing the risks of precipitation and racemization.

Physicochemical Profile & Solvent Interaction

The Solute: Fmoc-D-His(Bzl)-OH

Unlike the bulky Trityl (Trt) group, which shields the imidazole nitrogen through steric hindrance, the Benzyl (Bzl) group is planar and aromatic. This increases the potential for

| Property | Specification | Impact on Solubility |

| Molecular Weight | ~467.52 g/mol | Moderate MW; diffusion rates in resin are solvent-dependent. |

| Side-Chain Protection | Benzyl (Bzl) on Imidazole | Increases hydrophobicity; prone to intermolecular stacking. |

| Chirality | D-Enantiomer | Identical solubility to L-isomer, but critical racemization risks. |

| Hygroscopicity | Moderate to High | Absorbed water can induce precipitation in DMF/NMP. |

Solvent Systems: DMF vs. NMP

The choice between DMF and NMP is not merely about dissolving the powder; it is about maintaining the "activated" species in solution during the coupling event.

-

DMF (Dimethylformamide): The industry standard. It provides adequate solubility for Fmoc-D-His(Bzl)-OH up to 0.3 M under ideal conditions. However, it is prone to degradation into dimethylamine, which can prematurely remove the Fmoc group.[1]

-

NMP (N-methyl-2-pyrrolidone): A more powerful dipolar aprotic solvent. NMP disrupts intermolecular H-bonds and

-stacking more effectively than DMF. It is recommended for "difficult sequences" where the peptide-resin complex aggregates, limiting solvent accessibility.

Operational Solubility Protocol

Core Directive: Standard SPPS protocols often default to 0.5 M concentrations. Do not use 0.5 M for Fmoc-D-His(Bzl)-OH. The risk of precipitation inside the synthesizer lines is too high.

Recommended Concentration

-

Standard: 0.2 M in DMF.

-

High-Performance: 0.2 M in NMP (or 1:1 DMF/NMP mix).

Dissolution Workflow (Step-by-Step)

This protocol ensures complete solvation and degassing, critical for preventing "micro-precipitates" that clog frits.

Figure 1: Optimized dissolution workflow for hydrophobic Histidine derivatives. Note the loop for sonication and co-solvent addition.

Application Notes

-

Sonication is Mandatory: Even if the solution appears clear after vortexing, micro-aggregates often persist. Sonicate at mild heat (max 40°C) to ensure thermodynamic stability.

-

Filtration: Always filter the activated amino acid solution through a 0.45 µm PTFE filter before placing it on the synthesizer. This protects the delicate fluidics system from undissolved particulates.

Critical Analysis: Racemization & Stability

The Racemization Risk

Histidine is notoriously prone to racemization (conversion of L to D, or in this case, D back to L) during activation.[2] This is driven by the imidazole nitrogen extracting the proton from the

-

Solvent Impact: NMP is slightly more basic than DMF. While it improves solubility, it can theoretically accelerate base-catalyzed racemization if the activation base (e.g., DIPEA) is in excess or if the activation time is prolonged.

-

Mitigation: When using NMP to improve solubility, use Oxyma Pure/DIC activation instead of HBTU/DIPEA to lower the racemization risk [1].

Solvent Stability (DMF vs NMP)

-

DMF: Decomposes to dimethylamine over time.[1] Freshly distilled or high-grade DMF is required.

-

NMP: More stable but susceptible to peroxide formation. Ensure NMP is stored under nitrogen and is peroxide-free.

Decision Matrix: When to Switch Solvents

Use the following logic to determine the optimal solvent system for your specific peptide sequence.

Figure 2: Solvent selection decision tree based on peptide sequence difficulty.

Summary of Recommendations

| Parameter | Recommendation | Rationale |

| Concentration | 0.2 M | Prevents precipitation; 0.5 M is too risky for His(Bzl). |

| Primary Solvent | DMF | Standard for most applications; cost-effective. |

| Secondary Solvent | NMP | Use if solution is cloudy or for sequences >15 AA. |

| Activation | DIC/Oxyma | Reduces racemization risk compared to HBTU/DIEA. |

| Temp. Limit | < 50°C | High heat promotes racemization of His derivatives [2]. |

References

-

CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS (Comparison of His derivatives). Available at: [Link]

Sources

The Chiral Switch: Engineering Peptide Stability with D-Histidine Derivatives

This guide details the strategic application of D-histidine and its derivatives to engineer peptide stability, synthesizing mechanistic principles with practical synthesis protocols.

Executive Summary

Peptide therapeutics often fail due to rapid proteolytic degradation and poor conformational stability. While standard cyclization or pegylation strategies address these issues, they often compromise binding affinity. The strategic substitution of L-histidine with D-histidine (D-His) and its derivatives offers a "chiral switch"—a method to dramatically extend plasma half-life (

Mechanistic Foundations: Why D-Histidine?

The Stereochemical Mismatch

Proteases (e.g., trypsin, chymotrypsin, serum peptidases) function via a "lock-and-key" mechanism that is strictly stereospecific for L-amino acids. The active sites of these enzymes are chiral environments designed to stabilize the transition state of L-peptide bond hydrolysis.

-

Steric Exclusion: The side chain of D-His projects into a spatial region that the protease active site cannot accommodate (steric clash).

-

Transition State Disruption: Even if binding occurs, the nucleophilic attack on the carbonyl carbon is geometrically unfavorable, preventing the formation of the tetrahedral intermediate required for cleavage.

The Imidazole Advantage

Unlike aliphatic D-amino acids (e.g., D-Ala, D-Leu), D-His retains the unique bio-orthogonal properties of the imidazole ring:

-

pH Sensing (

): D-His acts as a proton sponge in endosomes, facilitating endosomal escape for gene delivery vectors (e.g., LAH4 peptides) without being degraded by lysosomal cathepsins. -

Metal Chelation: D-His preserves the ability to coordinate

or

DOT Diagram: Proteolytic Resistance Mechanism

The following diagram illustrates the kinetic barrier introduced by D-His substitution.

Caption: D-His introduces a steric clash that prevents the formation of the productive enzyme-substrate complex, effectively halting hydrolysis.

Strategic Derivatives & Applications

Beyond simple enantiomeric substitution, specific D-His derivatives provide targeted stability enhancements.

| Derivative | Function | Mechanism of Action | Application |

| D-Histidine (Native) | Backbone Stabilization | Prevents recognition by serum proteases (DPP-IV, Neprilysin). | GLP-1 analogs, Antimicrobial Peptides (AMPs). |

| Dual Protection | Methyl group adds steric bulk; D-chirality prevents cleavage. | Neuropeptides requiring extreme stability (e.g., Neurotensin analogs). | |

| Receptor Selectivity | Locks imidazole tautomer; D-form prevents degradation. | GPCR ligands where tautomer specificity drives potency. | |

| His-Stapled Peptides | Conformational Lock | Side-chain crosslinking (e.g., with aryl halides) locks | Intracellular PPI inhibitors (e.g., Mcl-1 inhibitors). |

Case Study: Antimicrobial Peptides (AMPs)

In AMPs like LAH4 or R4F4 , substituting L-His with D-His at the "non-face" of the amphipathic helix preserves the membrane-disrupting cationic charge (essential for killing bacteria) while rendering the peptide invisible to bacterial proteases, significantly lowering the Minimum Inhibitory Concentration (MIC) in serum.

Synthesis Protocol: The Racemization Trap

Incorporating D-His during Solid Phase Peptide Synthesis (SPPS) presents a critical challenge: Racemization . The imidazole

Prevention Strategy

Do not use Trityl (Trt) protection for D-His if high temperature or strong activation is required. Trt protects the

Recommended Protocol: Use Bom (Benzyloxymethyl) or Momb (Methoxybenzyloxymethyl) protection. These groups protect the

Workflow: Low-Racemization D-His Coupling

Reagents:

-

Fmoc-D-His(Bom)-OH (or Fmoc-D-His(Momb)-OH)

-

Activator: DIC/Oxyma Pure (Superior to HATU for preventing racemization)

-

Solvent: DMF (0.1 M concentration)

Step-by-Step:

-

Pre-activation: Dissolve Fmoc-D-His(Bom)-OH (3 eq) and Oxyma Pure (3 eq) in DMF.

-

Activation: Add DIC (3 eq) and incubate for exactly 2 minutes at room temperature. Note: Minimize pre-activation time to prevent oxazolone formation.

-

Coupling: Transfer activated solution to the resin-bound peptide.

-

Reaction: Agitate for 45–60 minutes at room temperature. Avoid heating above 40°C for His couplings.

-

Capping: Perform an acetic anhydride capping step immediately after to block any unreacted chains.

DOT Diagram: Synthesis Decision Tree

Caption: Selection of Bom/Momb protection and DIC/Oxyma activation is critical to prevent racemization during D-His incorporation.

Validation Protocols

Serum Stability Assay (Self-Validating)

This protocol measures the functional

-

Preparation: Dissolve purified peptide (1 mg/mL) in PBS.

-

Incubation: Mix peptide solution 1:9 with pooled human serum (sigma) at 37°C.

-

Sampling: At

min, remove 100 µL aliquots. -

Quenching: Immediately add 200 µL ice-cold acetonitrile (1% formic acid) to precipitate serum proteins. Centrifuge at 10,000g for 5 min.

-

Analysis: Inject supernatant into LC-MS. Monitor the Molecular Ion Peak (

). -

Calculation: Plot

vs. time. The slope-

Validation: Include a control L-peptide (e.g., Angiotensin II). If control

min, serum activity is compromised.

-

Circular Dichroism (CD) Spectroscopy

To confirm that D-His substitution has not disrupted the secondary structure (or has induced a desired turn):

-

Concentration: Prepare 50 µM peptide in 10 mM Phosphate Buffer (pH 7.4).

-

Scan: 190–260 nm at 20°C.

-

Interpretation:

-

Alpha-Helix: Double minima at 208 nm and 222 nm.

-

D-Amino Acid Effect: A significant positive shift or inversion of the spectra indicates a change in helical screw sense (e.g., left-handed helix) or formation of a specific beta-turn induced by the D-residue.

-

References

-

Proteolytic Stability of D-Peptides

- Title: The Challenge of Peptide Proteolytic Stability Studies

- Source: ResearchG

-

URL:[Link]

-

D-Amino Acids in Antimicrobial Peptides

- Title: Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition

- Source: PNAS

-

URL:[Link]

-

Histidine Racemiz

-

Title: Preventing Racemization of Histidine in Peptide Synthesis[1]

- Source: BenchChem Technical Guide

-

-

D-Histidine in Biofilm Inhibition

-

Title: D-Histidine | Anti-biofilm Agent[2]

- Source: MedChemExpress

-

-

Histidine-Covalent Stapled Peptides

- Title: Histidine-Covalent Stapled Alpha-Helical Peptides Targeting hMcl-1

- Source: ACS Chemical Biology

-

URL:[Link]

Sources

Fmoc-D-His(Bzl)-OH CAS number and physiochemical data

Strategic Utilization in High-Fidelity Peptide Synthesis

Executive Summary

Fmoc-D-His(Bzl)-OH (CAS: 1417638-37-9) is a specialized amino acid derivative employed in Solid Phase Peptide Synthesis (SPPS). Unlike the more common Trityl (Trt) protected histidine, which is acid-labile, the Benzyl (Bzl) protecting group on the imidazole side chain is highly stable to Trifluoroacetic Acid (TFA).

This stability profile creates a unique "orthogonal" utility: it allows for the synthesis of peptides where the histidine side chain must remain protected after cleavage from the resin, facilitating fragment condensation, cyclization, or specific post-cleavage modifications. However, this utility comes with a requirement for rigorous final deprotection strategies, typically involving anhydrous Hydrogen Fluoride (HF) or catalytic hydrogenolysis.

This guide details the physiochemical properties, handling protocols, and specific synthetic workflows required to successfully deploy Fmoc-D-His(Bzl)-OH in drug development and biochemical research.

Identity & Physiochemical Profile

The following data characterizes the D-enantiomer specifically. Researchers must distinguish this from the L-isomer (CAS: 84030-19-3) to ensure stereochemical integrity in chiral applications.

| Property | Data |

| Chemical Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-N-im-benzyl-D-histidine |

| Common Abbreviation | Fmoc-D-His(Bzl)-OH |

| CAS Number | 1417638-37-9 |

| Molecular Formula | |

| Molecular Weight | 467.52 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC) | |

| Solubility | Soluble in DMF, DMSO, NMP; Low solubility in water |

| Optical Rotation | |

| Storage Conditions | +2°C to +8°C, Desiccated, Protect from light |

Structural & Mechanistic Analysis

The molecule consists of three distinct functional zones, each playing a critical role during synthesis.

Figure 1: Structural logic of Fmoc-D-His(Bzl)-OH.[1] The red node highlights the Bzl group's resistance to standard TFA cleavage, distinguishing it from Trt-protected derivatives.

Experimental Protocols

4.1. Solubility & Stock Preparation

The Benzyl group increases the hydrophobicity of the histidine residue.

-

Solvent: Dimethylformamide (DMF) is the preferred solvent.

-

Concentration: Prepare 0.2 M to 0.5 M solutions.

-

Dissolution: If turbidity persists, mild sonication (30–60 seconds) or gentle warming (up to 35°C) is permissible. Avoid prolonged heating to prevent Fmoc cleavage or racemization.

4.2. Coupling Conditions (Racemization Control)

Histidine is notoriously prone to racemization during activation due to the basicity of the imidazole ring.[2][3] Although the Bzl group suppresses this relative to unprotected His, precautions are necessary.

-

Activators: Use phosphonium reagents (PyBOP) or uranium salts (HBTU/HATU) with caution.

-

Base: Diisopropylethylamine (DIPEA) should be used sparingly (1.0 - 2.0 equivalents relative to AA).

-

Additive: Always include HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to suppress racemization.

-

Pre-activation: Minimize pre-activation time. Add the base immediately before adding the mixture to the resin.

Recommended Coupling Cycle:

-

Dissolve Fmoc-D-His(Bzl)-OH (3 eq) and HOBt (3 eq) in DMF.

-

Add DIC (Diisopropylcarbodiimide) (3 eq).

-

Alternative: If using HBTU, add HBTU (2.9 eq) and DIPEA (6 eq).

-

React for 45–60 minutes at Room Temperature.

4.3. The "Bzl" Survival Workflow

The defining feature of this compound is that the Bzl group survives standard TFA cleavage. This is critical for strategies requiring "side-chain fixed" peptides.

Figure 2: The specific workflow for Fmoc-D-His(Bzl)-OH. Note that standard TFA cleavage does not yield the free histidine side chain.

Quality Control & Analytics

5.1. HPLC Analysis[4]

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm).

-

Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 90% B over 20-30 minutes.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (Fmoc/Benzyl aromatic absorption).

-

Expectation: The Bzl-protected peptide will elute significantly later (higher hydrophobicity) than the free His peptide.

5.2. Mass Spectrometry (ESI-MS)

When verifying the intermediate (Peptide-His(Bzl)), ensure the calculated mass includes the Benzyl group (+90.12 Da mass shift relative to free His).

-

Formula Calculation:

.

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle in a fume hood to avoid inhaling dust.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The compound is hygroscopic; allow it to reach room temperature before opening the vial to prevent condensation.

References

-

Capot Chemical. (n.d.).[1] Fmoc-D-His(Bzl)-OH Product Specifications (CAS 1417638-37-9). Retrieved from [Link]

-

PubChem. (2024).[5] Fmoc-His(Bzl)-OH Compound Summary (L-Isomer Context). National Library of Medicine. Retrieved from [Link]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

CSBio China. (n.d.). Fmoc-D-His(Bzl)-OH Catalog Entry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to D-Amino Acid-Mediated Peptide Half-Life Extension

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptides represent a highly specific and potent class of therapeutic agents. However, their clinical utility is often curtailed by a short in vivo half-life, primarily due to rapid degradation by endogenous proteases. A powerful and widely adopted strategy to overcome this limitation is the incorporation of non-natural D-amino acids. This guide provides an in-depth technical exploration of how strategic D-amino acid substitution enhances peptide stability, thereby extending circulatory half-life and improving therapeutic potential. We will delve into the core mechanistic principles, provide detailed protocols for experimental validation, and present data-driven insights to inform rational peptide drug design.

The Challenge: Proteolytic Vulnerability of L-Peptides

Therapeutic peptides, composed of naturally occurring L-amino acids, are susceptible to rapid breakdown by a vast array of proteases and peptidases present in the body.[1][2] These enzymes, crucial for normal physiological protein turnover, recognize and cleave specific peptide bonds within L-peptide sequences. This enzymatic degradation is a primary driver of the short in vivo half-life of many promising peptide drug candidates, often limiting their efficacy and requiring frequent administration.[1][3]

Proteolysis is an enzymatic process that breaks down proteins into smaller polypeptides or single amino acids.[2] The enzymes that catalyze this reaction, known as proteases, are highly stereospecific. They have evolved to recognize the specific three-dimensional structure of L-amino acid residues at their active sites.

The Solution: The D-Amino Acid Stereochemical Shield

The fundamental principle behind the stabilizing effect of D-amino acids lies in their stereochemistry. D-amino acids are the enantiomers (mirror images) of the canonical L-amino acids.[1] This seemingly subtle difference in chirality has profound implications for enzymatic recognition.

Endogenous proteases are chiral catalysts, meaning their active sites are configured to bind substrates with a specific spatial arrangement.[1] The incorporation of a D-amino acid into a peptide chain introduces a local change in stereochemistry that disrupts the precise fit required for protease binding and catalysis.[1][4] This steric hindrance effectively "shields" the peptide bond from enzymatic attack, rendering the peptide significantly more resistant to proteolysis.[1][5]

Caption: Mechanism of D-amino acid-mediated proteolytic resistance.

Strategic Considerations for D-Amino Acid Incorporation

While the inclusion of D-amino acids is a potent stabilization strategy, it is not a one-size-fits-all solution. A thoughtful, data-driven approach is required to maximize stability while preserving the desired biological activity.

3.1. Position and Number of Substitutions

The location of the D-amino acid substitution is critical. Strategic placement at or near known protease cleavage sites can be particularly effective. However, substitutions within a critical binding motif or a region essential for maintaining the correct secondary structure can be detrimental to the peptide's function.[6][7]

-

N- and/or C-terminal substitutions: These are often well-tolerated as they can protect against exopeptidases without significantly altering the core structure responsible for receptor binding.[6]

-

Internal substitutions: These must be approached with more caution. A D-amino acid in the middle of an α-helix, for example, can disrupt the helical structure and lead to a complete loss of activity.[6][7]

The number of D-amino acid substitutions also plays a role. While increasing the number of D-residues can further enhance stability, it also increases the risk of altering the peptide's overall conformation and potentially its biological activity.[7]

3.2. Impact on Secondary Structure and Bioactivity

The introduction of a D-amino acid can influence the peptide's secondary structure, such as its α-helicity or β-sheet propensity.[7][8] Circular dichroism (CD) spectroscopy is an essential tool for investigating these conformational changes. It is crucial to correlate any observed structural changes with the peptide's biological activity through relevant bioassays. For instance, a decrease in α-helicity upon D-amino acid substitution might be acceptable if the peptide's antimicrobial activity is maintained or even enhanced.[6]

Excessive modification with D-amino acids, while increasing stability, may also carry potential risks of cytotoxicity and immunogenicity.[9] Therefore, a balance must be struck between enhancing stability and maintaining a favorable safety profile.

Experimental Validation: A Step-by-Step Guide

Rigorous experimental validation is paramount to confirm the enhanced stability of D-amino acid-containing peptides. The following protocols outline standard methodologies for assessing peptide half-life in vitro and in vivo.

4.1. In Vitro Plasma Stability Assay

This assay provides a reliable and relatively high-throughput method to assess a peptide's susceptibility to degradation by plasma enzymes.

Experimental Protocol:

-

Preparation of Plasma: Obtain plasma (e.g., human, mouse, rat) containing anticoagulants like heparin or EDTA. Thaw the plasma at 37°C immediately before use.

-

Peptide Stock Solution: Prepare a concentrated stock solution of the test peptide (e.g., 10 mM in DMSO).[10]

-

Incubation:

-

Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[11] The '0' minute sample should be taken immediately after adding the peptide.

-

Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, typically a cold organic solvent like acetonitrile (ACN) or a mixture of ethanol and ACN, often containing an internal standard for analytical normalization.[10][11] This step also serves to precipitate plasma proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the remaining peptide.

-

Analysis: Analyze the concentration of the parent peptide in the supernatant using a suitable analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11]

-

Data Analysis: Plot the percentage of the remaining peptide against time. Calculate the peptide's half-life (t½) using the formula: t½ = 0.693/k, where 'k' is the elimination rate constant derived from the slope of the natural log of the remaining peptide concentration versus time.[11]

Caption: Workflow for an in vitro plasma stability assay.

4.2. In Vivo Pharmacokinetic (PK) Studies

In vivo studies are the definitive method for determining a peptide's half-life and overall pharmacokinetic profile in a living organism.[13][14]

Experimental Protocol:

-

Animal Model: Select an appropriate animal model (e.g., mice or rats). All procedures must be in accordance with institutional animal care and use guidelines.

-

Peptide Formulation: Formulate the peptide in a sterile, biocompatible vehicle suitable for the chosen route of administration.

-

Administration: Administer the peptide to the animals. The intravenous (IV) route is often used to directly assess circulatory half-life, avoiding absorption-related variables.[15]

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes post-injection). The sampling schedule should be designed to capture the distribution and elimination phases of the peptide.

-

Plasma Preparation: Process the blood samples to obtain plasma. This typically involves centrifugation to separate blood cells.

-

Sample Analysis: Extract the peptide from the plasma samples and quantify its concentration using a validated bioanalytical method, such as LC-MS/MS or an enzyme-linked immunosorbent assay (ELISA).

-

Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Use specialized software to calculate key pharmacokinetic parameters, including:

-

Half-life (t½): The time it takes for the plasma concentration of the peptide to decrease by half.

-

Clearance (CL): The volume of plasma cleared of the peptide per unit of time.

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Case Studies: D-Amino Acids in Therapeutic Peptides

The successful application of D-amino acids to enhance peptide stability and efficacy is well-documented in the literature. Several therapeutic peptides in development or on the market incorporate this strategy.

| Peptide Class/Example | L-Peptide Half-Life | D-Amino Acid Modified Half-Life | Key Finding | Reference |

| Antimicrobial Peptides (e.g., R4F4) | Decreased efficacy in serum | Significantly improved protease resistance | D-amino acid substitution enhanced stability and antimicrobial activity. | [16] |

| Opioid Peptides (e.g., Enkephalin analogs) | < 5 minutes | > 6 hours | D-amino acid substitution at position 2 dramatically increased resistance to aminopeptidases. | [1] |

| HIV-1 Entry Inhibitors | Rapidly degraded | Highly resistant | D-peptide inhibitors targeting gp41 show potent and stable antiviral activity. | [1] |

Synthesis of D-Amino Acid-Containing Peptides

Peptides incorporating D-amino acids are typically synthesized using standard solid-phase peptide synthesis (SPPS) methodologies.[17][18] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[17][18]

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly employed.[1] Fmoc-protected D-amino acids are commercially available and are incorporated into the peptide sequence in the same manner as their L-counterparts.[19] A key challenge during synthesis is to prevent racemization, the conversion of a D-amino acid to its L-enantiomer, which can occur during the amino acid activation step.[20] The choice of coupling reagents and additives is critical to minimize this side reaction.[20]

Conclusion and Future Perspectives

The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug design, providing a robust and effective solution to the inherent instability of L-peptides.[1] This guide has outlined the fundamental principles, practical considerations, and experimental workflows necessary for leveraging this powerful technique. By understanding the interplay between stereochemistry, peptide structure, and enzymatic degradation, researchers can rationally design next-generation peptide therapeutics with enhanced pharmacokinetic profiles and improved clinical potential.

Future advancements may involve the use of computational modeling to predict the structural and functional consequences of D-amino acid substitutions, further refining the design process. Additionally, the exploration of other non-natural amino acids and backbone modifications will continue to expand the toolkit for optimizing peptide stability and efficacy.[3]

References

-

Advan-Marketing. (2025, December 14). Peptide Stability and Half-Life Extension: Chemical Strategies and Innovations. Adesis. [Link]

-

Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Journal, 344(Pt 2), 649–655. [Link]

-

Lee, H., Lim, S. I., Shin, S., & Kim, Y. (2019). Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides. International Journal of Molecular Sciences, 20(15), 3747. [Link]

-

Kandemir, B., & Eroglu, E. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7001. [Link]

-

LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. LifeTein. [Link]

-

Lam, H., Pletzer, D., & Hancock, R. E. W. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]

-

Gaspar, D., & Azevedo, H. S. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 18(15), 1286–1297. [Link]

-

Wang, J., & Feng, Z. (2021). D-amino acid substituted peptides. Preprints.org. [Link]

-

Ahangarzadeh, S., & Karimi, M. (2021). Strategies to Optimize Peptide Stability and Prolong Half-Life. ResearchGate. [Link]

-

Wang, H., & Xu, B. (2016). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Organic & Biomolecular Chemistry, 14(38), 8886–8895. [Link]

-

Mahalakshmi, R., & Balaram, P. (2004). The use of D-amino acids in peptide design. Current Opinion in Structural Biology, 14(3), 321-329. [Link]

-

CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved February 8, 2024, from [Link]

-

Smith, C. J., & Song, J. W. (2021). Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury. ACS Nano, 15(9), 14696–14707. [Link]

-

Walther, R., & et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 3(4), 743–752. [Link]

-

Beck, T. C. (2022). Pharmacokinetic Optimization of Peptides and Small Molecules. Medical University of South Carolina. [Link]

-

PRISYS Biotech. (2023, August 3). Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. PRISYS Biotech. [Link]

-

Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved February 8, 2024, from [Link]

-

Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved February 8, 2024, from [Link]

-

Wikipedia. (2024, January 29). Proteolysis. Wikipedia. [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved February 8, 2024, from [Link]

-

Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. Retrieved February 8, 2024, from [Link]

-

Al-Amin, M., & et al. (2022). Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives. Pharmaceutics, 14(5), 1045. [Link]

-

ResearchGate. (n.d.). In vitro plasma stability assay of the lead cyclic peptide 15c and 16c. Retrieved February 8, 2024, from [Link]

-

Coin, I., & et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73, 18.1.1–18.1.28. [Link]

-

Cyprotex. (n.d.). Plasma Stability. Retrieved February 8, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Proteolysis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Peptide Stability & Half-Life Extension Strategies | Adesis, Inc. [adesisinc.com]

- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. "Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck [medica-musc.researchcommons.org]

- 14. prisysbiotech.com [prisysbiotech.com]

- 15. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. bachem.com [bachem.com]

- 18. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Storage, Stability, and Shelf Life of Fmoc-D-His(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the optimal storage conditions, stability profile, and shelf life of Nα-(9-Fluorenylmethoxycarbonyl)-N(im)-benzyl-D-histidine (Fmoc-D-His(Bzl)-OH). As a critical raw material in solid-phase peptide synthesis (SPPS), understanding its chemical behavior is paramount to ensuring the integrity, purity, and yield of the final peptide product. This document synthesizes field-proven insights and established scientific principles to empower researchers with the knowledge required for the effective handling and quality control of this valuable reagent.

Chemical Identity and Physicochemical Properties

Fmoc-D-His(Bzl)-OH is a derivative of the amino acid histidine, where the α-amino group is protected by a base-labile Fmoc group, and the imidazole side chain is protected by an acid-labile benzyl (Bzl) group. The D-configuration of the chiral center is of particular importance in the synthesis of peptide analogs with modified biological activities.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₂₅N₃O₄ | [1][2] |

| Molecular Weight | 467.52 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [2] |

| Storage Temperature | 2-8°C | [1][2] |

Optimal Storage Conditions and Shelf Life

The longevity and purity of Fmoc-D-His(Bzl)-OH are critically dependent on its storage environment. Improper storage can lead to degradation, compromising its performance in peptide synthesis.

Core Storage Principles:

-

Temperature: For long-term storage, it is imperative to maintain the compound at refrigerated temperatures, ideally between 2°C and 8°C .[1][2] Some suppliers may recommend storage at -20°C for extended periods, which can further slow down potential degradation processes.

-

Moisture: Fmoc-D-His(Bzl)-OH is susceptible to hydrolysis. Therefore, it must be stored in a dry environment. The use of desiccants within the storage container is highly recommended. Containers should be tightly sealed to prevent the ingress of atmospheric moisture. Before opening a refrigerated container, it is crucial to allow it to equilibrate to room temperature to avoid condensation on the cold powder.

-

Light: Exposure to light, particularly UV radiation, can potentially induce photochemical degradation. The compound should be stored in an opaque or amber-colored container to protect it from light.

-

Inert Atmosphere: While not always mandatory for solid-state storage, storing under an inert atmosphere of argon or nitrogen can provide an additional layer of protection against oxidative and moisture-driven degradation, thereby extending the shelf life.

Shelf Life Considerations:

The shelf life of Fmoc-D-His(Bzl)-OH is not definitively established in the public domain and can vary between manufacturers. However, when stored under the optimal conditions described above, a shelf life of 1 to 2 years is a reasonable expectation. It is crucial to refer to the manufacturer's certificate of analysis (CoA) for the recommended retest date or expiry date. Regular purity assessments are recommended for material stored for extended periods.

Key Degradation Pathways and Mechanisms

Understanding the potential degradation pathways of Fmoc-D-His(Bzl)-OH is fundamental to implementing effective handling and analytical strategies.

Racemization of the α-Carbon

Histidine derivatives are notoriously prone to racemization (epimerization) during the activation step of peptide coupling.[3][4][5] This is due to the basicity of the imidazole ring's unprotected Nπ-nitrogen, which can facilitate the abstraction of the α-proton, leading to an achiral intermediate.[3][4] While the benzyl group on the imidazole side chain offers moderate protection against this, it is generally considered less effective than more modern protecting groups like tert-Butoxycarbonyl (Boc) in preventing racemization, especially under forcing conditions such as elevated temperatures.[3][4]

Hydrolysis

The ester linkage of the Fmoc group and potentially the benzyl ether bond can be susceptible to hydrolysis under strongly acidic or basic conditions. While generally stable under the conditions of SPPS, prolonged exposure to aqueous environments, especially at non-neutral pH, should be avoided during storage and handling. Standard ester hydrolysis is generally incompatible with the Fmoc protecting group under basic conditions.[6]

Fmoc Group Instability

The Fmoc group is designed to be labile to basic conditions, undergoing a β-elimination mechanism.[7] While piperidine is the standard reagent for Fmoc deprotection in SPPS, exposure to other basic substances during storage or handling could potentially lead to premature deprotection.

Experimental Protocols for Quality Assessment

To ensure the integrity of Fmoc-D-His(Bzl)-OH, particularly for cGMP applications, regular quality control testing is essential.

Purity Determination by RP-HPLC

This protocol outlines a general method for assessing the chemical purity of Fmoc-D-His(Bzl)-OH.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of Fmoc-D-His(Bzl)-OH in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient would be from 30% to 90% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (for the Fmoc group).

-

Column Temperature: 25°C.

-

-

Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Enantiomeric Purity by Chiral HPLC

This protocol is designed to separate and quantify the L-enantiomer impurity.

Methodology:

-

Sample Preparation: Prepare the sample as described for the RP-HPLC purity analysis.

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is recommended (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).[8]

-

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape. A typical starting point could be 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA. The exact ratio will require optimization.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Column Temperature: 25°C.

-

-

Analysis: Inject a sample of the corresponding racemic mixture (Fmoc-DL-His(Bzl)-OH) to determine the elution order and resolution of the enantiomers. Then, inject the Fmoc-D-His(Bzl)-OH sample to quantify the percentage of the L-enantiomer.

Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[9] The goal is to achieve 5-20% degradation.

Methodology:

-

Sample Preparation: Prepare stock solutions of Fmoc-D-His(Bzl)-OH in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

-

Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 1, 2, 4, and 8 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

-

Thermal Degradation: Expose the solid powder and a solution to 80°C for 24, 48, and 72 hours.

-

Photolytic Degradation: Expose the solid powder and a solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

-

Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all stressed samples by the developed RP-HPLC method to identify and quantify any degradation products.

Summary and Recommendations

The chemical integrity of Fmoc-D-His(Bzl)-OH is best maintained through stringent control of its storage environment. Low temperature, exclusion of moisture and light, and in high-stakes applications, an inert atmosphere, are the cornerstones of preserving its quality and ensuring a maximal shelf life.

Researchers and drug development professionals must be cognizant of the inherent propensity of histidine derivatives to racemize, a critical quality attribute that should be monitored throughout the lifecycle of the material. The implementation of robust analytical methods, including RP-HPLC for purity and chiral HPLC for enantiomeric excess, is non-negotiable for quality control.

By adhering to the principles and protocols outlined in this guide, scientists can mitigate the risks associated with the degradation of Fmoc-D-His(Bzl)-OH, thereby enhancing the reliability and reproducibility of their peptide synthesis endeavors.

References

-

Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (URL: [Link])

- Amino Acid Derivatives for Peptide Synthesis. (URL: not available)

-

Novabiochem® Letters 2 .15Vol. - Merck Millipore. (URL: [Link])

-

Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - NIH. (URL: [Link])

- Methods for Removing the Fmoc Group. (URL: not available)

-

Selective Oxidation Using In Situ-Generated Hydrogen Peroxide - PMC - PubMed Central. (URL: [Link])

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (URL: [Link])

-

The formation and hydrolysis of the active ester made from α-amino acid... - ResearchGate. (URL: [Link])

-

Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed. (URL: [Link])

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (URL: [Link])

-

4 - Safety Data Sheet. (URL: [Link])

-

Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (URL: [Link])

-

Preliminary study of the impact of hydrogen peroxide on three peptides. - GERPAC. (URL: [Link])

-

Thermal Cleavage of the Fmoc Protection Group - CHIMIA. (URL: [Link])

-

The Use of Hydrogen Peroxide for Closing Disulfide Bridges in Peptides - ResearchGate. (URL: [Link])

-

Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (URL: [Link])

-

HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex. (URL: [Link])

-

(PDF) Methods for Removing the Fmoc Group - ResearchGate. (URL: [Link])

-

Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. - ResearchGate. (URL: [Link])

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (URL: [Link])

-

Chiral HPLC Separations - Phenomenex. (URL: [Link])

-

Purity Profiling of Peptide Drugs - Hilaris Publisher. (URL: [Link])

-

Oxidation of amino acids and peptides in reaction with myeloperoxidase, chloride and hydrogen peroxide - PubMed. (URL: [Link])

-

How Much H2O2 Is Produced by Recombinant D-Amino Acid Oxidase in Mammalian Cells? (URL: [Link])

-

Development of a Method for the Chiral Separation of D/L‑Amphetamine - Agilent. (URL: [Link])

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])

Sources

- 1. Fmoc-His(Bzl)-OH = 98.0 HPLC 84030-19-3 [sigmaaldrich.com]

- 2. FMOC-HIS(BZL)-OH | 84030-19-3 [chemicalbook.com]

- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phenomenex.com [phenomenex.com]

- 9. resolvemass.ca [resolvemass.ca]

Methodological & Application

HF cleavage protocols for His(Bzl) containing peptides

Mechanisms, Safety, and Optimization

Executive Summary

The cleavage of peptides containing

This guide details the "Low-High" HF cleavage protocol (Tam Method), which utilizes an

Critical Safety Directive: Anhydrous HF

WARNING: Anhydrous Hydrogen Fluoride (HF) is potentially lethal. It is a volatile, corrosive liquid (b.p. 19.5°C) that causes deep, painless burns leading to systemic fluoride poisoning and cardiac arrest.

Mandatory Safety Infrastructure

-

Apparatus: Use only a dedicated Kel-F or Teflon HF vacuum line (e.g., Peptide Institute, Toho). Glass is strictly prohibited (HF reacts explosively with SiO₂).

-

PPE: Full face shield, heavy-duty neoprene gloves (double-gloved), rubber apron.

-

Antidote: Calcium Gluconate gel (2.5%) must be instantly accessible. In case of skin contact, wash with water for 5 minutes and massage gel into the wound until medical help arrives.

-

Ventilation: All operations must occur in a high-efficiency fume hood with a scrubber.

Mechanistic Foundation: Controlling the Carbocation

The success of His(Bzl) deprotection hinges on managing the cleavage mechanism.

The Problem: Cleavage (High HF)

In standard high concentrations of HF (~90%), cleavage proceeds via an

-

Protonation of the protecting group (Bzl).

-

Heterolysis to form the free peptide and a benzyl carbocation (

) . -

The

ion is an electrophile that will alkylate nucleophilic side chains (Tyr, Trp, Met, Cys) if not immediately trapped by a scavenger.

The Solution: Cleavage (Low HF / Tam Method)

The "Low HF" method uses a high concentration of Dimethyl Sulfide (DMS).

-

DMS acts as a nucleophile.

-

It attacks the protonated protecting group before the carbocation forms.

-

Mechanism:

displacement. -

Result: The benzyl group is transferred to DMS, forming a sulfonium salt, which is easily washed away. No free carbocations are generated. [1]

Experimental Protocols

Protocol A: The "Low-High" HF Procedure (Recommended)

Best for: Peptides containing His(Bzl), Trp, Met, or Tyr. Minimizes alkylation and reduces Met(O).[1][2]

Reagents

-

Dimethyl Sulfide (DMS) : The

promoter. -

p-Cresol : Scavenger (preferred over anisole for His(Bzl) to avoid specific side reactions).

-

p-Thiocresol (optional): Add if Trp(CHO) is present.[3]

Workflow Diagram

Caption: The "Low-High" HF workflow prioritizes SN2 protection removal before final resin cleavage.

Step-by-Step Procedure

-

Preparation: Place 0.2 mmol dried peptide-resin in the Kel-F reaction vessel. Add a Teflon-coated stir bar.

-

Low HF Cocktail: Add 1.0 mL p-cresol and 6.5 mL DMS (per gram of resin).

-

Note: If Trp(CHO) is present, replace p-cresol with 0.75 mL p-cresol + 0.25 mL p-thiocresol.[1]

-

-

Distillation (Low): Cool vessel in Dry Ice/MeOH. Distill 2.5 mL HF into the vessel.

-

Ratio Check: Final volume ratio should be HF:DMS:p-Cresol ~ 25:65:10.[6]

-

-

Reaction (Low): Warm to 0°C (ice bath) and stir for 2 hours .

-

Action: This removes Bzl groups via

and reduces Met(O).

-

-

Evaporation: Evaporate HF and DMS under high vacuum at 0°C.

-

Crucial: Do not let the temperature rise; DMS-benzyl salts can be unstable.

-

-

Wash (Optional but Recommended): Wash the resin with EtOAc or Ether to remove the offensive DMS-benzyl byproducts. Decant.

-

High HF Recharge: Add 1.0 mL p-cresol to the resin.

-

Distillation (High): Distill ~10 mL HF (per gram resin).

-

Reaction (High): Stir at 0°C for 45–60 minutes .

-

Final Workup: Evaporate HF. Triturate residue with cold diethyl ether to precipitate peptide.[6] Filter, dissolve in 50% Acetic Acid or water, and lyophilize.

Protocol B: Standard High HF Procedure

Best for: Simple peptides lacking sensitive residues (Met, Trp, Cys) or when His(Bzl) is the only concern and p-cresol is sufficient.

-

Cocktail: Mix p-cresol (1 mL) per gram of resin.

-

Alternative: Anisole can be used (1 mL/g), but p-cresol is superior for preventing specific alkylations in His sequences.

-

-

Distillation: Distill 10 mL HF per gram of resin at -78°C.

-

Reaction: Warm to 0°C and stir for 60 minutes .

-

Extended Time: If Arg(Tos) is present, extend to 90 mins.

-

-

Workup: Evaporate HF, precipitate with ether, extract, and lyophilize.

Optimization & Troubleshooting

Scavenger Selection Matrix

| Peptide Content | Recommended Scavenger Cocktail (v/v) | Protocol |

| Standard (His(Bzl)) | HF : p-Cresol (90:10) | High HF |

| Sensitive (Met, Trp) | HF : DMS : p-Cresol (25:65:10) | Low-High HF |

| Cys-Rich | HF : p-Cresol : p-Thiocresol (90:5:5) | High HF |

| Trp(CHO) | HF : DMS : p-Cresol : p-Thiocresol | Low-High HF |

Common Issues

-

Incomplete His(Bzl) Removal:

-

Alkylation of Tyr/Trp:

-

His(Dnp) Failure:

-

Critical Note: The Dinitrophenyl (Dnp) group on His is NOT removed by HF.

-

Protocol: You must treat the resin with Thiophenol/DMF (20%) for 1 hour before the HF cleavage to remove the Dnp group.

-

References

-

Tam, J. P.

deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455. Link -